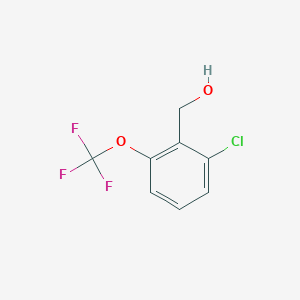

2-chloro-6-(trifluoromethoxy)benzyl alcohol

Description

Properties

IUPAC Name |

[2-chloro-6-(trifluoromethoxy)phenyl]methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClF3O2/c9-6-2-1-3-7(5(6)4-13)14-8(10,11)12/h1-3,13H,4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QITKDFUMVLOUAX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)CO)OC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClF3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Characteristics of 2,6-Disubstituted Benzyl Alcohols

For Researchers, Scientists, and Drug Development Professionals

Foreword

The benzyl alcohol moiety is a fundamental structural motif in a vast array of organic molecules, from industrial solvents to life-saving pharmaceuticals. The introduction of substituents onto the phenyl ring profoundly influences the molecule's properties, and of particular interest is the impact of disubstitution at the 2 and 6 positions. The steric hindrance and electronic effects imposed by these ortho-substituents create a unique chemical environment that significantly alters the physicochemical characteristics of the parent benzyl alcohol. This guide, intended for researchers, scientists, and professionals in drug development, provides a comprehensive exploration of the synthesis, spectroscopic properties, and key physicochemical parameters of 2,6-disubstituted benzyl alcohols. By understanding these fundamental characteristics, we can better harness the potential of this versatile class of compounds in the design of novel therapeutics and functional materials.

Synthesis of 2,6-Disubstituted Benzyl Alcohols: Navigating Steric Challenges

The synthesis of 2,6-disubstituted benzyl alcohols requires strategic approaches to overcome the steric hindrance imposed by the ortho substituents. Common synthetic routes generally involve the reduction of a corresponding carbonyl compound or the hydrolysis of a benzyl halide.

Reduction of 2,6-Disubstituted Benzaldehydes and Benzoic Acids

A primary and efficient method for the synthesis of 2,6-disubstituted benzyl alcohols is the reduction of the corresponding benzaldehydes or benzoic acid derivatives. The choice of reducing agent is critical to ensure high yields and prevent unwanted side reactions.

Experimental Protocol: Synthesis of 2,6-Dichlorobenzyl Alcohol via Reduction of 2,6-Dichlorobenzaldehyde

This protocol describes the reduction of 2,6-dichlorobenzaldehyde to 2,6-dichlorobenzyl alcohol using a hydrogenation approach.

Materials:

-

2,6-Dichlorobenzaldehyde

-

Toluene

-

Raney Nickel

-

Hydrogen gas

-

Reactor equipped with a stirrer, temperature control, and gas inlet

Procedure:

-

Charge the reactor with 2,6-dichlorobenzaldehyde and toluene as the solvent.

-

Add Raney Nickel as the catalyst to the mixture.

-

Pressurize the reactor with hydrogen gas.

-

Heat the reaction mixture to a temperature of 70 to 80°C with continuous stirring.

-

Monitor the reaction progress by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, cool the reactor and carefully vent the excess hydrogen gas.

-

Filter the reaction mixture to remove the Raney Nickel catalyst.

-

The resulting solution can be purified by conventional techniques such as distillation or recrystallization to isolate the 2,6-dichlorobenzyl alcohol.

Causality: The use of a catalyst like Raney Nickel is essential to facilitate the addition of hydrogen across the carbonyl double bond of the aldehyde. Toluene is chosen as a solvent due to its ability to dissolve the starting material and its relatively high boiling point, which is suitable for the reaction temperature.

Hydrolysis of 2,6-Disubstituted Benzyl Halides

Another common synthetic route involves the hydrolysis of 2,6-disubstituted benzyl halides. This method is particularly useful when the corresponding benzyl halide is readily available. The reaction of 2,6-dichlorobenzyl chloride with an acetate-forming agent, followed by hydrolysis, is an effective method for producing 2,6-dichlorobenzyl alcohol.

Experimental Protocol: Synthesis of 2,6-Dichlorobenzyl Alcohol via Hydrolysis of 2,6-Dichlorobenzyl Chloride

This protocol outlines a two-step process involving the formation of a benzyl acetate intermediate followed by its hydrolysis.

Materials:

-

2,6-Dichlorobenzyl chloride

-

Anhydrous sodium acetate

-

Quaternary ammonium salt (e.g., tetrabutylammonium chloride) as a phase transfer catalyst

-

Aqueous sodium hydroxide solution

-

Toluene (optional, as a solvent)

Procedure:

-

Acetate Formation:

-

Combine 2,6-dichlorobenzyl chloride with a slight molar excess of anhydrous sodium acetate.

-

Add a catalytic amount of a quaternary ammonium salt.

-

Heat the mixture, typically between 80 to 100°C. A solvent is not strictly necessary but can be used.

-

Monitor the reaction for the formation of the acetate intermediate.

-

-

Hydrolysis:

-

To the reaction mixture containing the formed acetate, add an aqueous solution of sodium hydroxide.

-

Heat the mixture to a temperature of 80 to 110°C to facilitate hydrolysis.

-

After the reaction is complete, the desired 2,6-dichlorobenzyl alcohol can be isolated through distillation or recrystallization.

-

Causality: The use of a phase transfer catalyst is crucial in the first step, especially if the reaction is biphasic, to facilitate the reaction between the organic benzyl chloride and the inorganic sodium acetate. The subsequent alkaline hydrolysis cleaves the ester bond to yield the final alcohol product. The steric hindrance from the 2,6-dichloro substituents makes direct hydrolysis of the benzyl chloride less efficient, often leading to side products.

Spectroscopic Characterization: Unveiling the Molecular Structure

Spectroscopic techniques are indispensable for the structural elucidation and purity assessment of 2,6-disubstituted benzyl alcohols. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, in particular, provide characteristic signatures that are heavily influenced by the nature of the ortho-substituents.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for confirming the structure of 2,6-disubstituted benzyl alcohols.

-

¹H NMR: The chemical shifts of the aromatic protons are influenced by the electronic nature of the substituents. The benzylic protons (CH₂OH) typically appear as a singlet, and its chemical shift can be affected by the steric and electronic environment. The hydroxyl proton is often a broad singlet, and its position can vary depending on concentration and solvent due to hydrogen bonding.

-

¹³C NMR: The chemical shifts of the aromatic carbons provide information about the substitution pattern. The carbon bearing the hydroxymethyl group (C-OH) and the ipso-carbons (C-1) are particularly diagnostic.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Representative 2,6-Disubstituted Benzyl Alcohols

| Compound | Substituents | Predicted ¹H NMR (δ, ppm) | Predicted ¹³C NMR (δ, ppm) |

| 2,6-Dimethylbenzyl alcohol | -CH₃ | Aromatic: ~7.1, CH₂: ~4.7, OH: variable, CH₃: ~2.4 | Aromatic: ~128-138, CH₂OH: ~62, CH₃: ~19 |

| 2,6-Dichlorobenzyl alcohol | -Cl | Aromatic: ~7.3-7.4, CH₂: ~4.9, OH: variable | Aromatic: ~128-136, CH₂OH: ~60 |

Note: Predicted values are estimates and can vary based on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

IR spectroscopy is particularly useful for identifying the hydroxyl functional group.

-

O-H Stretch: A broad and strong absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching vibration of the alcohol. The broadness is a result of intermolecular hydrogen bonding. In dilute non-polar solvents, a sharper, less intense "free" O-H stretching band may be observed at higher wavenumbers.

-

C-O Stretch: A strong absorption band in the region of 1000-1260 cm⁻¹ corresponds to the C-O stretching vibration.

-

Aromatic C-H and C=C Stretches: Absorptions characteristic of the aromatic ring are also observed, including C-H stretching above 3000 cm⁻¹ and C=C stretching in the 1450-1600 cm⁻¹ region.

For 2,6-dichlorobenzyl alcohol, characteristic IR bands have been reported, including the O-H stretch, and C-Cl stretching modes in the 700-800 cm⁻¹ region.

Core Physicochemical Characteristics: The Impact of Ortho-Substitution

The physicochemical properties of 2,6-disubstituted benzyl alcohols, such as acidity, lipophilicity, and hydrogen bonding capabilities, are significantly modulated by the steric bulk and electronic nature of the ortho-substituents. These parameters are of paramount importance in drug design and development, as they influence a molecule's solubility, membrane permeability, and interaction with biological targets.

Acidity (pKa)

The acidity of the hydroxyl proton in benzyl alcohols is influenced by the electronic effects of the ring substituents. Electron-withdrawing groups generally increase acidity (lower pKa) by stabilizing the resulting alkoxide anion, while electron-donating groups decrease acidity (higher pKa).

For 2,6-disubstituted benzyl alcohols, the steric hindrance from the ortho-substituents can also play a role by affecting the solvation of the alkoxide ion. This can sometimes lead to unexpected acidity trends.

Experimental Protocol: Determination of pKa by Potentiometric Titration

This method involves titrating a solution of the alcohol with a strong base and monitoring the pH change.

Materials:

-

2,6-disubstituted benzyl alcohol of interest

-

Standardized solution of a strong base (e.g., NaOH)

-

Suitable solvent system (e.g., water, or a mixed solvent system like water-ethanol for poorly soluble compounds)

-

pH meter with a combination electrode

-

Burette

-

Stirrer

Procedure:

-

Prepare a solution of the 2,6-disubstituted benzyl alcohol of known concentration in the chosen solvent.

-

Calibrate the pH meter using standard buffer solutions.

-

Immerse the pH electrode in the alcohol solution and begin stirring.

-

Add the standardized base solution in small, known increments from the burette.

-

Record the pH of the solution after each addition, allowing the reading to stabilize.

-

Continue the titration past the equivalence point.

-

Plot the pH versus the volume of base added. The pKa is the pH at the half-equivalence point.

Causality: The titration curve reflects the neutralization of the acidic hydroxyl proton. The half-equivalence point is where the concentrations of the alcohol and its conjugate base are equal, and at this point, the Henderson-Hasselbalch equation simplifies to pH = pKa.

Lipophilicity (LogP)

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP) between octanol and water, is a critical parameter in drug development, influencing absorption, distribution, metabolism, and excretion (ADME) properties.

The LogP of 2,6-disubstituted benzyl alcohols is determined by the nature of the substituents. Halogen atoms and alkyl groups generally increase lipophilicity.

Experimental Protocol: Determination of LogP by the Shake-Flask Method

This is the traditional and most reliable method for determining LogP.

Materials:

-

2,6-disubstituted benzyl alcohol of interest

-

n-Octanol (pre-saturated with water)

-

Water (pre-saturated with n-octanol)

-

Separatory funnel

-

Analytical technique for concentration measurement (e.g., UV-Vis spectroscopy, HPLC)

Procedure:

-

Prepare a solution of the 2,6-disubstituted benzyl alcohol in either water or n-octanol.

-

Add a known volume of this solution to a separatory funnel containing a known volume of the other immiscible solvent.

-

Shake the funnel vigorously for a set period to allow for partitioning of the compound between the two phases.

-

Allow the layers to separate completely.

-

Carefully collect samples from both the aqueous and n-octanol layers.

-

Determine the concentration of the alcohol in each phase using a suitable analytical method.

-

Calculate the partition coefficient, P = [concentration in octanol] / [concentration in water].

-

The LogP is the logarithm (base 10) of P.

Causality: This method directly measures the equilibrium distribution of the compound between a non-polar (octanol) and a polar (water) phase, which serves as a model for its partitioning between biological membranes and aqueous environments.

Hydrogen Bonding

The ability of the hydroxyl group to act as both a hydrogen bond donor and acceptor is a defining feature of alcohols. In 2,6-disubstituted benzyl alcohols, the steric bulk of the ortho-substituents can influence both intramolecular and intermolecular hydrogen bonding.

-

Intramolecular Hydrogen Bonding: If the ortho-substituent contains a hydrogen bond acceptor atom (e.g., a fluorine or an oxygen atom), an intramolecular hydrogen bond can form with the hydroxyl proton. This can affect the conformation of the molecule and the acidity of the hydroxyl group.

-

Intermolecular Hydrogen Bonding: The steric hindrance from bulky 2,6-substituents can impede the approach of other molecules, potentially weakening intermolecular hydrogen bonding. This can lead to lower boiling points and altered solubility compared to less hindered isomers.

Applications in Medicinal Chemistry and Drug Development

The unique physicochemical properties of 2,6-disubstituted benzyl alcohols make them valuable scaffolds in medicinal chemistry.

-

Modulation of Pharmacokinetic Properties: By carefully selecting the 2,6-substituents, the lipophilicity and acidity of a drug candidate can be fine-tuned to optimize its ADME profile. For instance, introducing fluorine atoms can increase metabolic stability.

-

Conformational Restriction: The steric bulk of the ortho-substituents can lock the molecule into a specific conformation, which can be crucial for high-affinity binding to a biological target.

-

Bioisosteric Replacement: The 2,6-disubstituted phenyl ring can serve as a bioisostere for other chemical groups, allowing for the modification of a lead compound's properties while retaining its biological activity.

The antimicrobial and local anesthetic properties of some benzyl alcohol derivatives are also of interest in pharmaceutical formulations.

Data Summary and Visualization

To facilitate the comparison of the physicochemical properties of different 2,6-disubstituted benzyl alcohols, the following table summarizes key data.

Table 2: Physicochemical Data for Selected 2,6-Disubstituted Benzyl Alcohols

| Substituent (X) | Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| -H | Benzyl Alcohol | C₇H₈O | 108.14 | -15 | 205 |

| -CH₃ | 2,6-Dimethylbenzyl alcohol | C₉H₁₂O | 136.19 | 81-82 | 120 (at 12 mmHg) |

| -Cl | 2,6-Dichlorobenzyl alcohol | C₇H₆Cl₂O | 177.03 | 96-98 | - |

| -F | 2,6-Difluorobenzyl alcohol | C₇H₆F₂O | 144.12 | - | - |

Data not available is indicated by '-'.

Diagrams:

Synthesis Workflow:

Caption: Influence of 2,6-substituents on physicochemical properties and applications.

Conclusion

The physicochemical characteristics of 2,6-disubstituted benzyl alcohols are a fascinating interplay of electronic and steric effects. A thorough understanding of their synthesis, spectroscopic signatures, and fundamental properties such as acidity and lipophilicity is crucial for their effective application in research and development. This guide has provided a foundational overview, complete with experimental insights, to aid scientists in navigating the complexities and harnessing the potential of this important class of molecules. Further research into a wider array of 2,6-disubstituted analogs will undoubtedly continue to expand their utility in the creation of novel and impactful chemical entities.

References

-

A Process For Preparation Of 2,6 Dihalobenzyl Alcohol. Quick Company. [Link]

-

Process for producing 2,6-dichlorobenzyl alcohol. European Patent Office. [Link]

- US6452056B1 - Process for the preparation of fluorobenzyl derivatives.

-

o-METHYLBENZYL ALCOHOL. Organic Syntheses Procedure. [Link]

-

Synthesis and Evaluation of Fluorinated Benzyl Ethers as Alternate Protecting Groups for Enhanced NMR Resolution in Oligosaccharide. Universal Wiser Publisher. [Link]

-

Reduction of benzylic alcohols and α-hydroxycarbonyl compounds by hydriodic acid in a biphasic reaction medium. Beilstein Journal of Organic Chemistry. [Link]

-

Hydrolysis of Benzyl Chloride. Filo. [Link]

-

Synthesis of dimethylbenzyl alcohol. PrepChem.com. [Link]

-

Relative Ease of Hydrolysis. Save My Exams. [Link]

The Trifluoromethoxy Motif in Benzyl Alcohols: Electronic Profiling & Synthetic Utility

Topic: Electronic effects of the trifluoromethoxy group in benzyl alcohol derivatives Content Type: In-depth technical guide.

Executive Summary

The trifluoromethoxy group (

Part 1: The Physicochemical Profile

To rationally design drugs containing the 4-(trifluoromethoxy)benzyl alcohol scaffold, one must understand the "Fluorine Effect" not just as a static property, but as a dynamic electronic vector.

Electronic Vectors: The Tug-of-War

The

-

Inductive Effect (

): The three fluorine atoms pull electron density through the -

Resonance Effect (

vs.

The "Orthogonal" Conformation

The defining feature of aryl trifluoromethyl ethers is their conformation. In anisole (

In contrast, the

-

Causality: This twist is driven by hyperconjugation (

).[2] The oxygen lone pair donates into the antibonding orbital of the C-F bond rather than the aromatic ring. -

Consequence: This twists the oxygen out of conjugation with the phenyl ring, effectively shutting down the resonance donation and leaving the inductive withdrawal (

) as the dominant force.

Quantitative Comparison (Hammett & Hansch)

The table below summarizes the electronic and physical constants comparing the trifluoromethoxy group to standard benchmarks.

| Substituent | Hammett | Hammett | Hansch | Field Effect ( | Resonance ( |

| 0.00 | 0.00 | 0.00 | 0.00 | 0.00 | |

| -0.27 | +0.12 | -0.02 | +0.29 | -0.56 | |

| +0.23 | +0.37 | +0.71 | +0.42 | -0.19 | |

| +0.54 | +0.43 | +0.88 | +0.38 | +0.16 | |

| +0.35 | +0.38 | +1.04 | +0.39 | -0.04 |

Data Sources: Hansch, C., et al. Chem. Rev. 1991; Hansch & Leo, Substituent Constants for Correlation Analysis.

Key Insight: Note the

Part 2: Visualization of Electronic Pathways

The following diagram illustrates the competing electronic effects and the resulting net dipole that influences the reactivity of the benzylic alcohol.

Figure 1: Mechanistic flow of electronic perturbations originating from the

Part 3: Synthetic Protocol

While many methods exist to introduce the

Protocol: Chemoselective Reduction of 4-(Trifluoromethoxy)benzoic Acid

Objective: Synthesis of 4-(trifluoromethoxy)benzyl alcohol from commercially available acid precursor. Scale: 10 mmol (adaptable).

Reagents & Materials

-

Substrate: 4-(Trifluoromethoxy)benzoic acid (CAS: 330-12-1).

-

Reductant: Borane-Tetrahydrofuran complex (

), 1.0 M solution.-

Note:

can be used, but Borane is chemoselective and tolerates other sensitive groups (e.g., halides, nitriles) if present on the scaffold.

-

-

Solvent: Anhydrous Tetrahydrofuran (THF).

-

Quench: Methanol (

), 1M

Step-by-Step Methodology

-

Setup (Inert Atmosphere):

-

Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet.

-

Cool the system to

using an ice bath.

-

-

Substrate Dissolution:

-

Charge the flask with 4-(trifluoromethoxy)benzoic acid (2.06 g, 10.0 mmol).

-

Add anhydrous THF (20 mL) via syringe. Stir until fully dissolved.

-

-

Addition of Reductant:

-

Slowly add

(1.0 M in THF, 15 mL, 15.0 mmol) dropwise over 15 minutes via a pressure-equalizing dropping funnel or syringe pump. -

Caution: Hydrogen gas evolution will occur. Ensure proper venting.

-

-

Reaction Phase:

-

Once addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

-

Stir for 1 hour. If TLC indicates incomplete conversion, heat to reflux (

) for 2 hours. -

Monitoring: TLC (Hexane/EtOAc 3:1). The acid (low

) should disappear; the alcohol (higher

-

-

Quenching:

-

Cool the mixture back to

. -

Carefully add Methanol (5 mL) dropwise to quench excess borane. (Vigorous bubbling!).

-

Stir for 30 minutes until gas evolution ceases.

-

-

Workup & Isolation:

-

Concentrate the mixture under reduced pressure (Rotavap).

-

Redissolve the residue in Ethyl Acetate (50 mL) and wash with 1M

(20 mL), followed by saturated -

Dry the organic layer over anhydrous

, filter, and concentrate.

-

-

Purification:

-

The crude oil is typically

pure. If necessary, purify via flash column chromatography (

-

Self-Validating Checkpoints:

-

NMR: The starting material signal (

-

H NMR: Look for the disappearance of the carboxylic acid proton (

Part 4: Reactivity & Medicinal Chemistry Implications

Acidity Modulation ( )

The electron-withdrawing nature of

-

Benzyl Alcohol

: ~15.4 -

4-(Trifluoromethoxy)benzyl alcohol

: Estimated ~15.1 -

Implication: This subtle shift does not typically alter the protonation state at physiological pH (7.4), but it does increase the rate of deprotonation in metabolic pathways involving oxidation.

Metabolic Stability (The Blockade Effect)

One of the primary reasons to employ

-

Para-Hydroxylation Blockade: The group physically occupies the para-position, preventing CYP450-mediated hydroxylation.

-

Electronic Deactivation: By withdrawing electron density from the ring (

), the -

Lipophilicity Vector: The high

value (+1.04) drives the molecule into lipid bilayers, often increasing the Volume of Distribution (

Synthesis Workflow Diagram

The following diagram outlines the logical flow for synthesizing and utilizing this scaffold in a drug discovery campaign.

Figure 2: Synthetic workflow from commercial acid precursor to the alcohol and subsequent derivatization.

References

-

Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195. Link

-

Leroux, F. R., et al. (2005). Trifluoromethyl Ethers – Synthesis and Properties of an Unusual Substituent. ChemBioChem, 6, 2244. Link

-

Manteau, B., et al. (2010). The Trifluoromethoxy Group: Synthetic Approaches and Physicochemical Properties. Angewandte Chemie International Edition, 49, 6466. Link

-

Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886. Link

-

Sigma-Aldrich. (2024). Product Specification: 4-(Trifluoromethoxy)benzyl alcohol.[7] Link

Sources

- 1. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 4-(三氟甲氧基)苄醇 97% | Sigma-Aldrich [sigmaaldrich.com]

2-Chloro-6-(trifluoromethoxy)benzyl Alcohol: A Strategic Building Block for Lipophilic Ether Linkages

[1]

Executive Summary

2-Chloro-6-(trifluoromethoxy)benzyl alcohol (CAS: 1261791-09-6) is a high-value pharmacophore precursor used primarily in the synthesis of lipophilic ether linkages for medicinal chemistry and agrochemical applications.[1] Its structural uniqueness lies in the 2,6-disubstitution pattern , which combines a sterically demanding chlorine atom with a super-lipophilic trifluoromethoxy (

This specific arrangement serves two critical functions in drug design:

-

Conformational Locking: The steric bulk at the ortho positions restricts rotation around the benzylic bond, forcing attached side chains into specific vectors that can enhance receptor binding affinity.[1]

-

Metabolic Shielding: The substituents block the metabolically vulnerable ortho positions and electronically deactivate the ring, increasing the molecule's half-life (

).[1]

This guide details the technical specifications, synthesis protocols, and application of this building block, specifically highlighting its role in developing Sphingosine-1-phosphate (S1P) receptor modulators.[1]

Chemical Profile & Technical Specifications[1][2][3]

| Property | Specification |

| IUPAC Name | [2-Chloro-6-(trifluoromethoxy)phenyl]methanol |

| CAS Number | 1261791-09-6 |

| Molecular Formula | |

| Molecular Weight | 226.58 g/mol |

| Appearance | Colorless to pale yellow oil or low-melting solid |

| LogP (Predicted) | ~2.9 - 3.2 (High Lipophilicity) |

| H-Bond Donors | 1 (Alcohol -OH) |

| H-Bond Acceptors | 3 (O, F atoms) |

| Key Bioisostere |

Expert Insight: The

Synthesis & Preparation Protocols

While the building block is commercially available, in-house preparation is often required to ensure fresh reagents or to introduce isotopic labels.[1] The most robust route involves the reduction of the corresponding benzoic acid or benzaldehyde.[1]

Route A: Reduction of 2-Chloro-6-(trifluoromethoxy)benzoic acid

This is the preferred method for scale-up, utilizing Borane-THF (

Reagents:

-

Precursor: 2-Chloro-6-(trifluoromethoxy)benzoic acid[1]

-

Reducing Agent: Borane-tetrahydrofuran complex (

, 1.0 M solution) -

Solvent: Anhydrous THF

-

Quench: Methanol (

), 1M HCl

Step-by-Step Protocol:

-

Setup: Flame-dry a 250 mL round-bottom flask (RBF) and equip with a magnetic stir bar, rubber septum, and nitrogen inlet.

-

Dissolution: Charge the RBF with 2-Chloro-6-(trifluoromethoxy)benzoic acid (10.0 mmol) and anhydrous THF (50 mL). Cool the solution to 0°C in an ice bath.

-

Addition: Dropwise add

(15.0 mmol, 15 mL) over 20 minutes. Caution: Gas evolution ( -

Reaction: Remove the ice bath and allow the mixture to warm to room temperature (RT). Stir for 4–6 hours. Monitor by TLC (Hexane/EtOAc 3:1) or LC-MS.[1]

-

Quench: Cool back to 0°C. Carefully add MeOH (10 mL) dropwise to destroy excess borane. Stir for 30 minutes.

-

Workup: Concentrate the solvent in vacuo. Redissolve the residue in EtOAc (50 mL) and wash with 1M HCl (20 mL), saturated

(20 mL), and brine (20 mL). -

Purification: Dry over

, filter, and concentrate. Purify via silica gel flash chromatography (0-20% EtOAc in Hexanes) to yield the pure alcohol.

Route B: Reduction of 2-Chloro-6-(trifluoromethoxy)benzaldehyde

Suitable for smaller scales or when the aldehyde is the available precursor.[1]

Protocol Summary:

Dissolve the aldehyde in MeOH/THF (1:1). Add Sodium Borohydride (

Visualizing the Synthesis Workflow

Figure 1: Parallel synthesis routes to the target benzyl alcohol.

Reactivity & Downstream Applications[1]

The primary utility of 2-chloro-6-(trifluoromethoxy)benzyl alcohol is as a "linker" module.[1] The hydroxyl group is rarely the final endpoint; it is almost always converted into an electrophile (halide/mesylate) or used directly in nucleophilic substitutions.[1]

Conversion to Benzyl Bromide

To couple this motif with amines or phenols (common in S1P modulator synthesis), the alcohol is often converted to the bromide.[1]

-

Reagent: Phosphorus Tribromide (

) or -

Why: The bromide (CAS 1261822-79-0) is a softer electrophile and highly reactive toward secondary amines.[1]

-

Protocol Note: Due to the electron-withdrawing nature of the

and Cl groups, the benzylic carbon is electron-deficient, making

Case Study: S1P Receptor Modulators

Research into Sphingosine-1-phosphate (S1P) receptor modulators has utilized this specific building block to create lipophilic "tails" that anchor the drug into the receptor's hydrophobic pocket.[1]

Mechanism of Action: In patents such as RU2602800C2 and US20140275184 , the 2-chloro-6-(trifluoromethoxy)benzyl group is attached to a spirocyclic amine or morpholine core.[1]

-

Role: The group mimics the lipophilic hydrocarbon chain of the natural sphingosine ligand.[1]

-

Advantage: Unlike a simple alkyl chain, the substituted phenyl ring provides rigid steric bulk that prevents metabolic oxidation (CYP450) at the benzylic position, a common failure point for alkyl-phenyl drugs.[1]

Visualizing the Application Pathway

Figure 2: Integration of the building block into drug discovery workflows.

Handling, Safety, and Stability

Stability Profile

-

Acid Sensitivity: The

group is generally stable to acids, but the benzylic position can generate carbocations under strong acidic conditions due to the stabilization by the aromatic ring, despite the electron-withdrawing groups.[1] -

Base Sensitivity: Stable to standard bases (

, -

Thermal: Stable up to ~150°C, making it compatible with standard reflux conditions.[1]

Safety Precautions

-

Fluorinated Compounds: While not volatile enough to be a severe inhalation hazard, fluorinated aromatics can be toxic if ingested.[1] Use standard PPE (gloves, goggles, fume hood).[1]

-

Waste Disposal: Do not mix with general organic waste if incineration protocols differ for halogenated species.[1] Segregate as Halogenated Organic Waste .

References

-

Vertex AI Search . (2026).[1] 2-Chloro-6-(trifluoromethoxy)benzyl alcohol CAS Number and Suppliers. Retrieved from and .[1]

-

Sigma-Aldrich . (2026).[1] 2-trifluoromethoxy benzyl bromide Product Page. Retrieved from .[1]

-

Google Patents . (2016).[1] RU2602800C2 - Spirocyclic amine derivatives as S1P modulators. Retrieved from .

-

Google Patents . (2012).[1] CN102548976B - (Thio)morpholine derivatives as S1P modulators.[1] Retrieved from .

-

PubChem . (2025).[1][2] 2-Chloro-6-(trifluoromethyl)benzaldehyde Compound Summary. Retrieved from .[1]

Thermodynamic stability of 2-chloro-6-(trifluoromethoxy)benzyl alcohol

An In-depth Technical Guide to the Thermodynamic Stability of 2-chloro-6-(trifluoromethoxy)benzyl alcohol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical analysis of the thermodynamic stability of 2-chloro-6-(trifluoromethoxy)benzyl alcohol. As a Senior Application Scientist, this document moves beyond a simple recitation of facts to offer a field-proven perspective on predicting and experimentally verifying the stability of this complex molecule. We will dissect the compound's structural components, predict its degradation pathways based on first principles, and provide detailed, self-validating protocols for rigorous stability assessment. This whitepaper is designed to equip researchers and drug development professionals with the necessary framework to understand and manage the stability profile of this and structurally related compounds, a critical aspect of chemical synthesis and pharmaceutical development.

Introduction: The Imperative of Stability

2-chloro-6-(trifluoromethoxy)benzyl alcohol is a substituted aromatic alcohol featuring a unique combination of functional groups: a reactive benzyl alcohol, an electron-withdrawing chlorine atom, and a highly stable trifluoromethoxy group. Such molecules are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals, where the trifluoromethoxy moiety, in particular, can enhance metabolic stability, lipophilicity, and binding affinity.[1][2] However, the ultimate utility and safety of any chemical entity are fundamentally governed by its thermodynamic stability. Instability can lead to the formation of impurities, loss of potency, and potentially toxic degradants, making a thorough understanding of a molecule's degradation profile a non-negotiable prerequisite for its application.[3] This guide provides the strategic framework for characterizing the stability of 2-chloro-6-(trifluoromethoxy)benzyl alcohol.

Molecular Structure and Predicted Reactivity

A molecule's stability is a direct consequence of its structure. The subject compound possesses three key regions influencing its reactivity:

-

The Benzyl Alcohol Moiety: This is the most probable site of chemical transformation. Benzylic alcohols are susceptible to oxidation to form the corresponding aldehyde and, subsequently, the carboxylic acid.[4][5] This pathway is a primary consideration for both metabolic and long-term storage stability.

-

The Chlorinated Aromatic Ring: The chlorine atom is an electron-withdrawing group that influences the electron density of the aromatic ring. While the carbon-chlorine bond on an aryl ring is generally robust, it can be a site for nucleophilic substitution under harsh conditions or photodegradation.[6][7]

-

The Trifluoromethoxy (-OCF3) Group: This group is known for its high chemical and metabolic stability, largely due to the strength of the carbon-fluorine bonds.[1] Unlike the trifluoromethyl (-CF3) group, which can be susceptible to hydrolysis under strongly basic conditions, the trifluoromethoxy group is significantly more resistant to such degradation.[8][9] However, its stability in the context of adjacent substituents under extreme stress must be experimentally verified.

Based on this analysis, the primary anticipated degradation pathway involves the oxidation of the benzylic alcohol. Hydrolytic or photolytic cleavage of the C-Cl or C-O(-CF3) bonds is considered a secondary, less likely pathway that would require significantly more energetic conditions.

Predicted Degradation Pathways Diagram

Caption: Predicted degradation pathways for the target molecule.

Experimental Assessment of Thermodynamic Stability

A robust evaluation of stability requires a multi-faceted experimental approach, combining thermal analysis with forced degradation studies under a range of stress conditions.

Thermal Analysis: TGA and DSC

Thermal analysis provides critical information on the material's behavior at elevated temperatures, defining its operational and storage limits in the solid state.[10][11]

-

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature.[12] It is used to determine the onset temperature of thermal decomposition and to quantify the loss of volatiles.

-

Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated or cooled.[10] It is used to identify the melting point, glass transitions, and other phase changes, providing a comprehensive thermal profile.

Protocol: TGA/DSC Analysis

-

Sample Preparation: Accurately weigh 3-5 mg of 2-chloro-6-(trifluoromethoxy)benzyl alcohol into an aluminum DSC pan (for DSC) or a ceramic/platinum TGA pan (for TGA).

-

Instrumentation: Use a calibrated simultaneous TGA/DSC instrument.

-

Conditions:

-

Atmosphere: Nitrogen, at a flow rate of 50 mL/min. An inert atmosphere is crucial to isolate thermal from oxidative degradation.

-

Temperature Program: Ramp from 25 °C to 400 °C at a heating rate of 10 °C/min.

-

-

Analysis:

-

From the TGA curve, determine the onset temperature of mass loss (T_onset).

-

From the DSC curve, identify the peak temperature of the melting endotherm.

-

Forced Degradation (Stress Testing)

Forced degradation studies are the cornerstone of stability assessment in the pharmaceutical industry, designed to intentionally degrade the sample to identify potential degradation products and establish degradation pathways.[3][13] These studies are essential for developing stability-indicating analytical methods.

Causality Behind Experimental Choices: The conditions are chosen to mimic potential storage, manufacturing, and physiological environments. For example, acid and base hydrolysis simulate potential gastrointestinal conditions, while oxidation mimics exposure to atmospheric oxygen or oxidative biological processes.[3]

Table 1: Forced Degradation Study Conditions

| Stress Condition | Reagent/Condition | Temperature | Duration | Rationale |

|---|---|---|---|---|

| Acid Hydrolysis | 0.1 M Hydrochloric Acid | 60 °C | 24 - 72 hours | To assess stability in acidic environments. |

| Base Hydrolysis | 0.1 M Sodium Hydroxide | 60 °C | 24 - 72 hours | To assess stability in alkaline environments and test the resilience of the -OCF3 group.[8] |

| Oxidation | 3% Hydrogen Peroxide | Room Temp. | 24 hours | To probe the susceptibility of the benzyl alcohol to oxidation.[5] |

| Photostability | ICH Q1B Option 2 (UV/Vis) | Ambient | As per ICH | To evaluate degradation upon exposure to light, relevant for storage and handling.[14] |

| Thermal (Solid) | Dry Heat | 80 °C | 72 hours | To assess solid-state stability at elevated temperatures. |

| Thermal (Solution) | In Acetonitrile:Water (1:1) | 60 °C | 72 hours | To assess stability in a solution state. |

Protocol: General Forced Degradation Workflow

-

Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.

-

Stress Application: For each condition, mix an aliquot of the stock solution with the specified stressor solution. A control sample (compound in solvent only) should be run in parallel.

-

Incubation: Store the samples under the conditions outlined in Table 1.

-

Time Points: Withdraw aliquots at predetermined time points (e.g., 0, 4, 8, 24, 48 hours).

-

Neutralization: For acid and base-stressed samples, neutralize the solution with an equimolar amount of base or acid, respectively, before analysis to prevent damage to the analytical column.

-

Analysis: Analyze all samples using a validated stability-indicating HPLC method.

The Self-Validating System: Stability-Indicating Analytical Method

The trustworthiness of any stability study hinges on the analytical method used. A stability-indicating method is one that can accurately separate, detect, and quantify the active compound in the presence of its degradation products and any excipients.[15] A reverse-phase HPLC method with UV detection is typically the primary choice.

Protocol: HPLC Method Development Outline

-

Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient elution is recommended to separate compounds of varying polarity. Start with a mixture of water (A) and acetonitrile (B), both potentially containing 0.1% formic acid for better peak shape. A typical gradient might run from 20% B to 95% B over 20 minutes.

-

Detection: UV detection at a wavelength where the parent compound and potential degradants absorb (e.g., 220 nm and 254 nm). A photodiode array (PDA) detector is ideal for assessing peak purity.

-

Validation: The method must be validated according to ICH Q2(R1) guidelines, assessing specificity, linearity, accuracy, precision, and robustness. The key test for specificity is to analyze the forced degradation samples, demonstrating that all degradant peaks are resolved from the parent peak.

Experimental Workflow Diagram

Caption: Comprehensive workflow for thermodynamic stability assessment.

Data Interpretation and Stability Profile

The data gathered from these experiments are synthesized to create a comprehensive stability profile.

Table 2: Hypothetical Forced Degradation Results Summary

| Stress Condition | % Degradation of Parent | Major Degradant(s) Observed (by HPLC Retention Time) |

|---|---|---|

| Control | < 0.5% | None |

| Acid Hydrolysis | ~1.2% | Minor unknown peak at RT 5.2 min |

| Base Hydrolysis | ~2.5% | Minor unknown peak at RT 5.2 min |

| Oxidation | ~15.8% | Major peak at RT 8.9 min (likely aldehyde) |

| Photostability | ~4.1% | Multiple minor peaks |

| Thermal (Solution) | ~1.8% | Minor unknown peak at RT 5.2 min |

Interpretation: Based on this hypothetical data, the compound is most susceptible to oxidative degradation , confirming the initial hypothesis that the benzyl alcohol moiety is the primary reactive site.[16][17] The stability under hydrolytic and thermal conditions appears to be relatively high, suggesting the chloro and trifluoromethoxy groups are robust under these conditions. The formation of multiple minor peaks under photolytic stress suggests a more complex degradation pathway initiated by light energy.[14]

Conclusion

The thermodynamic stability of 2-chloro-6-(trifluoromethoxy)benzyl alcohol is governed primarily by the susceptibility of its benzyl alcohol group to oxidation. The molecule demonstrates high stability against thermal and hydrolytic stress, a favorable characteristic attributed to the inherent stability of the aryl-chloride and aryl-trifluoromethoxy bonds.[1] A comprehensive stability assessment, employing a combination of thermal analysis (TGA/DSC) and a robust, validated stability-indicating HPLC method for forced degradation studies, is essential for its development. This systematic approach not only identifies potential liabilities but also provides the critical data needed to establish appropriate storage conditions, handling procedures, and re-test periods, ensuring the quality and safety of this valuable synthetic intermediate.

References

- Understanding of the Oxidation Behavior of Benzyl Alcohol by Peroxymonosulfate via Carbon Nanotubes Activation. ACS Catalysis.

- Tailoring the oxidation of benzyl alcohol and its derivatives with (photo)electrocatalysis. Chemical Society Reviews.

- Photochemical Selective Oxidation of Benzyl Alcohols to Aldehydes or Ketones. The Journal of Organic Chemistry.

- Hydrolytic Stability of the Trifluoromethyl Group on the Aromatic Nucleus. The Journal of Organic Chemistry.

-

Radical Oxidation of Allylic and Benzylic Alcohols . JoVE (Journal of Visualized Experiments). Available at: [Link]

-

Metabolism of benzyl alcohol via catechol ortho-pathway in methylnaphthalene-degrading Pseudomonas putida CSV86 . PubMed. Available at: [Link]

- Enhanced Selective Oxidation of Benzyl Alcohol via In Situ H2O2 Production over Supported Pd-Based Catalysts. ACS Catalysis.

- Environmental Fate and Microbial Degradation of Benzyl Compounds. Environmental Science & Technology.

-

Trifluoromethyl Hydrolysis En Route to Corroles with Increased Druglikeness . Angewandte Chemie International Edition. Available at: [Link]

-

Degradation Products Generated by Sonication of Benzyl Alcohol . ResearchGate. Available at: [Link]

- Degradation Products Generated by Sonication of Benzyl Alcohol, a Sample Preparation Solvent for the Determination of Residual Solvents in Pharmaceutical Bulks. Chemical and Pharmaceutical Bulletin.

-

Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases . Beilstein Journal of Organic Chemistry. Available at: [Link]

- Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases (Secondary Source). Beilstein Journal of Organic Chemistry.

-

Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases (Tertiary Source) . SciSpace. Available at: [Link]

-

Synthesis and Characterization of 2-Chloro-6-fluorobenzylalcohol using Electrochemical Approach . Semantic Scholar. Available at: [Link]

-

Degradation of halogenated aromatic compounds . PubMed. Available at: [Link]

-

Forced Degradation Studies . MedCrave online. Available at: [Link]

-

Microbial breakdown of halogenated aromatic pesticides and related compounds . PubMed. Available at: [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design . PMC. Available at: [Link]

-

Facile Hydrolysis of the Trifluoromethyl Group in the Presence of Base. Some Trifluoromethylated Indoles . Journal of the American Chemical Society. Available at: [Link]

-

Halogenated Aromatics: Fate and Microbial Degradation . ResearchGate. Available at: [Link]

-

Method for the determination of benzyl alcohol in workplace air using gas chromatography . Publisso. Available at: [Link]

-

Forced Degradation Studies (Secondary Source) . SciSpace. Available at: [Link]

-

OSHA Method for Benzyl Alcohol . OSHA. Available at: [Link]

-

Thermal Analysis- TGA/DSC . Moore Analytical. Available at: [Link]

-

2-Fluoro-6-chloro-α-(trichloromethyl)benzyl alcohol Information . J-GLOBAL. Available at: [Link]

-

Benzyl Alcohol Official Monograph . USP-NF. Available at: [Link]

-

Benzyl Alcohol - Analytical Method Validation . ARL Bio Pharma. Available at: [Link]

-

Photomediated C–H trifluoromethoxylations enabled by bis(trifluoromethyl)peroxide . Chemical Science (RSC Publishing). Available at: [Link]

-

Photomediated C–H trifluoromethoxylations enabled by bis(trifluoromethyl)peroxide (Secondary Source) . PMC. Available at: [Link]

-

Supporting Information for a chemical synthesis paper . Nature. Available at: [Link]

-

TGA-DSC Information . University of Melbourne. Available at: [Link]

-

2-chlorobenzyl alcohol Properties . The Good Scents Company. Available at: [Link]

-

Conceptual approach to thermal analysis and its main applications . Redalyc. Available at: [Link]

-

Applications of Thermal Analysis in Pharmaceuticals . Mettler Toledo. Available at: [Link]

-

Substituted benzylic alcohol synthesis by addition (C-C coupling) . Organic Chemistry Portal. Available at: [Link]

-

Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC) Overview . IIT Kanpur. Available at: [Link]

- Preparation method of m-trifluoromethyl-benzyl-alcohol. Google Patents.

Sources

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Photomediated C–H trifluoromethoxylations enabled by bis(trifluoromethyl)peroxide - Chemical Science (RSC Publishing) DOI:10.1039/D5SC04945H [pubs.rsc.org]

- 3. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 4. Tailoring the oxidation of benzyl alcohol and its derivatives with (photo)electrocatalysis - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC04822A [pubs.rsc.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Degradation of halogenated aromatic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Microbial breakdown of halogenated aromatic pesticides and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. mooreanalytical.com [mooreanalytical.com]

- 11. sites.research.unimelb.edu.au [sites.research.unimelb.edu.au]

- 12. mt.com [mt.com]

- 13. scispace.com [scispace.com]

- 14. BJOC - Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases [beilstein-journals.org]

- 15. arlok.com [arlok.com]

- 16. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]

- 17. jove.com [jove.com]

Metabolic Stability of Trifluoromethoxy-Substituted Benzyl Alcohols in Drug Design

This technical guide details the metabolic stability of trifluoromethoxy-substituted benzyl alcohols, focusing on the mechanistic rationale, experimental validation, and strategic application in drug design.

Executive Summary

The incorporation of the trifluoromethoxy (–OCF

Physicochemical Properties & Mechanistic Rationale[1][2]

Electronic Deactivation of CYP450 Oxidation

The primary metabolic soft spot of benzyl alcohols is the benzylic

-

Mechanism : The rate of HAT is heavily influenced by the stability of the resulting radical. Electron-Donating Groups (EDGs) like –OCH

stabilize the electron-deficient radical character, accelerating metabolism. -

The –OCF

Advantage : The –OCF

Table 1: Electronic and Lipophilic Comparison of Substituents

| Substituent | Hammett | Hammett | Hansch | Electronic Effect | Metabolic Impact |

| –OCH | -0.27 | +0.12 | -0.02 | Strong Donor (Resonance) | Accelerates Oxidation |

| –H | 0.00 | 0.00 | 0.00 | Neutral | Reference |

| –CF | +0.54 | +0.43 | +0.88 | Strong Acceptor | Retards Oxidation |

| –OCF | +0.35 | +0.40 | +1.04 | Strong Acceptor | Retards Oxidation + High Lipophilicity |

Conformational Shielding

Unlike the methoxy group, which is coplanar with the aromatic ring, the –OCF

-

Impact : This steric bulk, perpendicular to the ring, can disrupt the precise binding geometry required by CYP active sites (e.g., CYP3A4, CYP2C9), further reducing metabolic turnover.

Metabolic Pathways & Stability Analysis

The metabolism of benzyl alcohols bifurcates into two major Phase I and Phase II pathways. The –OCF

Pathway Analysis

-

Phase I (Oxidation) : Mediated by CYP450s and Alcohol Dehydrogenase (ADH). The benzyl alcohol is oxidized to the aldehyde and subsequently to the benzoic acid derivative.[2]

-

OCF

Effect: Reduces

-

-

Phase II (Glucuronidation) : Mediated by UGTs (UDP-glucuronosyltransferases).[3][4] The hydroxyl group is directly conjugated with glucuronic acid.

-

OCF

Effect: While –OCF

-

Visualization of Metabolic Fate

Figure 1: Metabolic bifurcation of benzyl alcohols. The -OCF3 group primarily attenuates the red oxidative pathway via electronic deactivation.

Experimental Protocols: Assessing Metabolic Stability

To validate the stability enhancement of the –OCF

Protocol: In Vitro Microsomal Stability

Objective : Determine intrinsic clearance (

Reagents :

-

Liver Microsomes (20 mg/mL protein conc).

-

NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH, 3.3 mM MgCl

). -

Test Compound (1 µM final conc, <0.1% DMSO).

-

Stop Solution (Acetonitrile with Internal Standard).

Workflow :

-

Pre-incubation : Mix microsomes (0.5 mg/mL final) and phosphate buffer (pH 7.4) at 37°C for 5 min.

-

Initiation : Add NADPH regenerating system to start the reaction.

-

Sampling : At

min, remove aliquots (50 µL). -

Termination : Immediately dispense into 150 µL ice-cold Stop Solution.

-

Processing : Centrifuge at 4,000 rpm for 20 min to precipitate proteins.

-

Analysis : Analyze supernatant via LC-MS/MS (MRM mode).

Calculation :

-

Plot

vs. time. -

Slope

. - .

- .

Experimental Workflow Diagram

Figure 2: Step-by-step workflow for the microsomal stability assay.

Case Studies & Representative Data

The following data illustrates the typical stability improvements observed when replacing a methoxy or hydrogen substituent with trifluoromethoxy in benzyl alcohol series.

Table 2: Representative Stability Data (Human Liver Microsomes)

| Compound Structure | Substituent (R) | Metabolic Soft Spot | ||

| Benzyl Alcohol | –H | < 15 | > 90 | Benzylic Oxidation |

| 4-Methoxy | –OCH | < 5 | > 200 | Benzylic Ox + O-Dealkylation |

| 4-Trifluoromethyl | –CF | 45 | ~ 30 | Slow Benzylic Oxidation |

| 4-Trifluoromethoxy | –OCF | > 60 | < 15 | Highly Stable |

Note: Data represents generalized trends derived from structure-metabolism relationship (SMR) principles.

Interpretation

-

The Methoxy Liability : The –OCH

analog is rapidly cleared due to electron donation facilitating HAT, plus the methoxy group itself is a site for O-dealkylation. -

The OCF

Solution : The –OCF

References

-

Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. Link

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link

-

Leroux, F. R., et al. (2019). The Trifluoromethoxy Group: A Pharmacophore with a Bright Future. ChemMedChem. Link

-

Hansch, C., et al. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews. Link

-

Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data. Drug Metabolism and Disposition. Link

Sources

- 1. courses.washington.edu [courses.washington.edu]

- 2. series.publisso.de [series.publisso.de]

- 3. researchgate.net [researchgate.net]

- 4. A specific hydroxysteroid UGT is responsible for the conjugation of aliphatic alcohols in rats: an estimation of the importance of glucuronidation versus oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

Solubility Profile & Characterization Guide: 2-Chloro-6-(trifluoromethoxy)benzyl alcohol

The following technical guide provides an in-depth analysis of the solubility profile for 2-chloro-6-(trifluoromethoxy)benzyl alcohol , structured for researchers and process chemists.

Executive Summary

2-Chloro-6-(trifluoromethoxy)benzyl alcohol (CAS: 1261791-09-6 ) is a specialized fluorinated intermediate used primarily in the synthesis of agrochemicals and pharmaceutical active ingredients (APIs).[1] Its structural motif—combining a lipophilic trifluoromethoxy (-OCF

This guide defines the compound's solubility behavior, providing a predicted solubility matrix based on Hansen Solubility Parameters (HSP) and structural analogs. It also details a validated Standard Operating Procedure (SOP) for experimental solubility determination, essential for process optimization during scale-up.

Physicochemical Characterization

Understanding the molecular architecture is the first step in predicting solvent interactions. The presence of the -OCF

| Property | Value / Description |

| CAS Number | 1261791-09-6 |

| Molecular Formula | C |

| Molecular Weight | 226.58 g/mol |

| Physical State | Solid (typically off-white to pale yellow crystalline powder) |

| Predicted LogP | ~3.2 – 3.5 (High Lipophilicity) |

| H-Bond Donors | 1 (Hydroxyl group) |

| H-Bond Acceptors | 4 (Oxygen atoms + Fluorine interactions) |

Structural Impact on Solubility

-

Trifluoromethoxy Group (-OCF

): Acts as a "lipophilic anchor," drastically reducing water solubility and enhancing affinity for chlorinated and non-polar solvents. -

Ortho-Chloro Substituent: Induces steric hindrance near the benzylic position, potentially disrupting crystal packing and lowering the melting point relative to non-substituted analogs.

-

Benzylic Hydroxyl (-CH

OH): Provides a site for hydrogen bonding, maintaining solubility in polar protic solvents like alcohols.

Solubility Profile

The following data represents a predicted solubility matrix derived from structural analysis of analogous fluorinated benzyl alcohols (e.g., 2-chloro-6-fluorobenzyl alcohol).

Solvent Compatibility Matrix

| Solvent Class | Specific Solvent | Solubility Rating | Interaction Mechanism |

| Polar Aprotic | DMSO, DMF, DMAc | Excellent (>100 mg/mL) | Strong dipole-dipole interactions; disrupts crystal lattice easily. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Excellent (>100 mg/mL) | "Like dissolves like"; high affinity for the halogenated aromatic ring. |

| Polar Protic | Methanol, Ethanol, IPA | Good (50–100 mg/mL) | Hydrogen bonding with the benzylic hydroxyl group. |

| Esters/Ethers | Ethyl Acetate, THF, MTBE | Good (50–100 mg/mL) | Dipole interactions; THF coordinates well with the hydroxyl proton. |

| Aromatic Hydrocarbons | Toluene, Xylene | Moderate (10–50 mg/mL) | |

| Aliphatic Hydrocarbons | Hexane, Heptane, Cyclohexane | Poor (<1 mg/mL) | Lack of polar interactions; useful as anti-solvents for crystallization. |

| Aqueous | Water, PBS Buffer (pH 7.4) | Insoluble (<0.1 mg/mL) | Hydrophobic effect dominates due to the -OCF |

Thermodynamic Considerations (Hansen Parameters)

For formulation and process design, the solubility is governed by the distance (

-

Dispersion (

): High contribution due to the aromatic ring and halogens. -

Polarity (

): Moderate contribution from the C-O and C-Cl dipoles. -

Hydrogen Bonding (

): Moderate contribution from the hydroxyl group. -

Implication: Solvents with high

and moderate

Experimental Protocol: Solubility Determination

As specific empirical data is often proprietary for this intermediate, researchers must validate solubility experimentally. The following Shake-Flask Method is the gold standard for generating accurate solubility curves.

Workflow Diagram

Figure 1: Step-by-step Shake-Flask protocol for determining thermodynamic solubility.

Detailed Methodology

-

Preparation: Place an excess amount (~50 mg) of 2-chloro-6-(trifluoromethoxy)benzyl alcohol into a standard HPLC vial.

-

Solvent Addition: Add 1.0 mL of the target solvent. Cap tightly to prevent evaporation.

-

Equilibration: Agitate the vial at the desired temperature (typically 25°C) for 24 hours using an orbital shaker or magnetic stirrer.

-

Critical Check: Ensure undissolved solid remains visible. If clear, add more solid until saturation is maintained.

-

-

Phase Separation: Centrifuge or filter the supernatant using a 0.45 µm PTFE filter (Nylon filters may absorb lipophilic compounds).

-

Quantification: Dilute the filtrate with acetonitrile/water (50:50) and analyze via HPLC-UV (detection typically at 254 nm or 210 nm). Calculate concentration against a standard calibration curve.

Process Applications: Solvent Selection

The solubility profile dictates the strategy for synthesis and purification.

Reaction Solvent Selection

For nucleophilic substitutions or oxidations involving this alcohol:

-

Recommended: Dichloromethane (DCM) or THF . These dissolve the substrate completely at room temperature, ensuring homogeneous kinetics.

-

Avoid: Water or pure Alcohols (if using moisture-sensitive reagents), as the compound's solubility is limited or the solvent may participate in side reactions.

Purification (Recrystallization) Strategy

The high lipophilicity makes solvent/anti-solvent crystallization the most effective purification method.

Figure 2: Recommended crystallization workflow utilizing the solubility differential between aromatic and aliphatic hydrocarbons.

-

System: Toluene (Solvent) / Heptane (Anti-solvent).

-

Rationale: The compound is moderately soluble in Toluene (increasing with heat) but poorly soluble in Heptane. This combination allows for controlled crystal growth and exclusion of impurities.

Safety & Handling

-

Hazards: As a halogenated benzyl alcohol, it is classified as an irritant (Skin Irrit. 2, Eye Irrit. 2A). The trifluoromethoxy group adds stability but implies potential persistence.

-

PPE: Wear chemical-resistant gloves (Nitrile), safety goggles, and work within a fume hood.

-

Storage: Store in a cool, dry place. While stable, benzyl alcohols can oxidize to aldehydes/acids over time; storing under nitrogen is recommended for long-term retention.

References

-

Chemical Identity: 2-Chloro-6-(trifluoromethoxy)benzyl alcohol. CAS No. 1261791-09-6.[1]

-

Structural Precursors: 2-Chloro-6-(trifluoromethoxy)benzoic acid. CAS No. 1261617-84-8.

-

Methodology: Shake-Flask Method for Solubility Determination. OECD Guidelines for the Testing of Chemicals, Section 1, Test No. 105.

- Solubility Theory: Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook. CRC Press.

Sources

The Fluorine Scaffold: A Technical Guide to Fluorinated Benzyl Alcohol Intermediates

Executive Summary

This technical guide analyzes the critical role of fluorinated benzyl alcohols (FBAs) in modern drug discovery. Once considered exotic curiosities, FBAs have evolved into essential "privileged intermediates" for modulating lipophilicity, metabolic stability, and binding affinity in small molecule therapeutics. This document details their historical emergence, physicochemical mechanics, and validated synthetic protocols, serving as a handbook for the application scientist.

Part 1: The Fluorine Paradigm Shift (Historical Context)

The integration of fluorine into medicinal chemistry was not immediate.[1] In the early 20th century, fluorine chemistry was defined by the "fluorine martyrs"—chemists like Moissan who risked their lives isolating the element. It wasn't until the mid-20th century that the "Fluorine Renaissance" began, driven by the realization that fluorine could mimic hydrogen sterically while altering electronics drastically.

The Evolution of the Benzyl Linker

The specific utility of fluorinated benzyl alcohols emerged during the transition from simple substitution to rational drug design (1970s-1990s).

-

The Fried Era (1954): Fried and Sabo’s discovery that 9

-fluorocortisol possessed enhanced glucocorticoid activity proved that C-F bonds could increase metabolic stability and potency. -

The Linker Era (1980s-Present): As pharmacophores became larger, chemists needed stable linkers. The benzyl ether moiety was popular but metabolically vulnerable at the benzylic carbon (oxidation by CYP450).

-

The Solution: Researchers discovered that placing fluorine atoms on the aromatic ring (e.g., 3,5-difluorobenzyl alcohol) deactivated the ring electronically and, through the inductive effect, lowered the electron density at the benzylic position, subtly altering the rate of metabolic oxidation and improving the overall pharmacokinetic (PK) profile.

Part 2: Physicochemical Engineering

Why choose a fluorinated benzyl alcohol over a non-fluorinated one? The decision is rarely arbitrary; it is a calculated move to engineer specific molecular properties.

Electronic Modulation & Acidity

The high electronegativity of fluorine (

-

pKa Shift: The acidity of the benzylic hydroxyl group increases. For example, while benzyl alcohol has a pKa

15.4, polyfluorinated benzyl alcohols are significantly more acidic. This alters the kinetics of nucleophilic substitution reactions (e.g., Williamson ether synthesis) where the alkoxide is the nucleophile. -

Dipole Alignment: The C-F bond introduces a strong dipole that can align with protein binding pockets, creating unique electrostatic interactions (orthogonal multipolar interactions) unavailable to C-H bonds.

Metabolic Blocking

The primary clearance mechanism for benzyl-linked drugs is benzylic oxidation to the benzoic acid.

-

Mechanism: Fluorine substitution on the ring (particularly ortho or para) deactivates the system. Furthermore, the electron-withdrawing nature destabilizes the radical or cation intermediates often formed during CYP450 oxidation, thereby extending the half-life (

) of the drug.

Lipophilicity (LogP)

Fluorine is "lipophilic" in the sense that C-F bonds are non-polarizable and hydrophobic. Replacing a hydrogen with fluorine on a benzyl ring typically increases the LogP, facilitating membrane permeability.

Figure 1: Mechanistic impact of fluorine substitution on benzyl alcohol properties.

Part 3: Synthetic Evolution

The synthesis of FBAs has matured from brute-force reduction to elegant catalytic cycles.

| Method | Precursor | Reagent | Utility | Limitations |

| Acid Reduction | Fluorobenzoic Acid | High. Standard for bulk scale. | Safety concerns with LAH on kilo-scale. | |

| Grignard Formylation | Fluorohalobenzene | High. Ideal for specific isomers (e.g., 3,5-bis- | Requires anhydrous conditions; exotherms. | |

| Nitrile Reduction | Fluorobenzonitrile | Medium. Used if acid is unavailable. | Over-reduction to amine is a risk. | |

| C-H Activation | Fluorobenzene | Metal Cat. / Direct Oxidation | Emerging. Academic interest. | Selectivity issues on the ring. |

The "Gold Standard" Pathway

For most research applications, the Borane Reduction of Benzoic Acids is preferred over Lithium Aluminum Hydride (LAH). Borane chemoselectively reduces carboxylic acids in the presence of halides (Cl, Br, I) and nitro groups, whereas LAH might cause side reactions (dehalogenation).

Part 4: Case Study – Aprepitant

The synthesis of Aprepitant (Emend®), a substance P antagonist used for chemotherapy-induced nausea, relies heavily on a specific FBA intermediate.

-

Target Intermediate: 3,5-bis(trifluoromethyl)benzyl alcohol.[3][4][5]

-

Role: This alcohol is converted to an electrophile (often the trichloroacetimidate or halide) to install the bulky, electron-deficient ether side chain.

-

Significance: The two

groups provide massive lipophilicity and metabolic shielding, ensuring the drug penetrates the CNS and resists rapid degradation.

Figure 2: The critical role of the FBA intermediate in the Aprepitant synthetic supply chain.

Part 5: Validated Experimental Protocol

Protocol: Chemoselective Reduction of 3,5-Difluorobenzoic Acid to 3,5-Difluorobenzyl Alcohol.

Rationale: This method utilizes Borane-THF (

Materials

-

Substrate: 3,5-Difluorobenzoic acid (15.8 g, 100 mmol).

-

Reagent: Borane-THF complex (1.0 M solution in THF, 120 mL, 120 mmol).

-

Solvent: Anhydrous Tetrahydrofuran (THF).[3]

-

Quench: Methanol (MeOH).

Step-by-Step Methodology

-

Setup (Inert Atmosphere): Flame-dry a 500 mL 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and pressure-equalizing addition funnel. Flush the system with dry Nitrogen (

) for 15 minutes. -

Substrate Solubilization: Charge the flask with 3,5-Difluorobenzoic acid (15.8 g) and anhydrous THF (100 mL). Stir until fully dissolved. Cool the solution to 0°C using an ice/water bath.

-

Reagent Addition (Critical Step):

-

Safety Note:

is pyrophoric and evolves -

Transfer the Borane-THF solution (120 mL) to the addition funnel via cannula.

-

Add the borane solution dropwise over 45 minutes. Maintain internal temperature

. -

Observation: Vigorous gas evolution (

) will occur. Ensure the system is vented through a bubbler.

-

-

Reaction Phase: Once addition is complete, remove the ice bath and allow the reaction to warm to room temperature (RT). Stir for 1 hour.

-

Optional: If TLC indicates incomplete conversion, heat to reflux (65°C) for 2 hours.

-

-

Quenching (Exothermic): Cool the mixture back to 0°C. Slowly add Methanol (50 mL) dropwise.

-

Note: This destroys excess borane and breaks the borate ester complex. Significant gas evolution will occur.

-

-

Workup & Isolation:

-

Concentrate the mixture under reduced pressure (Rotovap) to remove THF/MeOH.

-

Redissolve the residue in Ethyl Acetate (200 mL).

-

Wash with 1M HCl (50 mL), saturated

(50 mL), and Brine (50 mL). -

Dry the organic layer over anhydrous

, filter, and concentrate to yield the crude oil.

-

-

Purification: The crude product is typically pure enough (>95%) for subsequent steps. If necessary, purify via short-path vacuum distillation (b.p. approx 85°C at 10 mmHg).

Self-Validation Criteria

- NMR: Check for the integrity of the C-F signal (approx -110 ppm). Absence of new F peaks confirms no defluorination occurred.

-

IR Spectroscopy: Disappearance of the Carbonyl (

) stretch at ~1700 cm

References

-

Filler, R. (2011). Fluorine in medicinal chemistry: a century of progress and a 60-year retrospective of selected highlights. Future Medicinal Chemistry. [Link]

-

Hale, J. J., et al. (1998). Synthesis of Aprepitant (Emend®). Journal of Medicinal Chemistry. [Link]

-

Brown, H. C., & Kulkarni, S. U. (1977). Selective reductions. 24. The reaction of carboxylic acids with borane-tetrahydrofuran. Journal of Organic Chemistry. [Link]

-

Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. US20070135662A1 - Process for the preparation of 3,5- bis(trifluoromethyl)benzylalcohol - Google Patents [patents.google.com]

- 4. 3,5-Bis(trifluoromethyl)benzyl alcohol | C9H6F6O | CID 122933 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. US8133994B2 - Preparation of aprepitant - Google Patents [patents.google.com]

An In-depth Technical Guide to the Safe Handling of 2-chloro-6-(trifluoromethoxy)benzyl alcohol

Prepared by: Gemini, Senior Application Scientist

This document provides a comprehensive safety and handling overview for 2-chloro-6-(trifluoromethoxy)benzyl alcohol. As specific safety data for this compound is not extensively published, this guide employs a well-established scientific methodology: analysis of structural analogues. By examining the safety profiles of molecules with similar core structures and functional groups—such as the benzyl alcohol scaffold, ring-substituted chlorines, and the trifluoromethoxy group—we can construct a robust and cautionary framework for its handling. This approach is designed for researchers, scientists, and drug development professionals who require a deeper, mechanism-oriented understanding of chemical safety beyond a standard data sheet.

Molecular Profile and Inferred Physicochemical Characteristics

2-chloro-6-(trifluoromethoxy)benzyl alcohol is a substituted aromatic alcohol. Its chemical behavior and, consequently, its safety profile are dictated by the interplay of the benzyl alcohol core, an electron-withdrawing chlorine atom, and a highly electronegative trifluoromethoxy group. While empirical data for this specific molecule is scarce, we can infer its likely properties from closely related compounds.

| Property | Inferred Value / Characteristic | Rationale based on Analogues |

| Molecular Formula | C₈H₆ClF₃O₂ | - |

| Molecular Weight | 242.58 g/mol | - |

| Physical State | Likely a liquid or low-melting solid at 25°C | Benzyl alcohol is a liquid, while many substituted analogues are liquids or solids.[1][2] |

| Water Solubility | Low | The hydrophobic benzene ring and halogen groups suggest poor solubility in water.[2][3] |

| Boiling Point | Expected to be >200°C | Substituted benzyl alcohols typically have high boiling points.[2] |

| Flash Point | Expected to be >90°C (Combustible) | Analogues like 2-(Trifluoromethyl)benzyl alcohol are classified as combustible liquids.[4] |

| Stability | Stable under recommended storage conditions. May be sensitive to air and moisture. | Benzyl alcohol can slowly oxidize in air, and some analogues are noted as hygroscopic or air-sensitive.[3][5] |

| Incompatibilities | Strong oxidizing agents, strong acids, acid chlorides. | This is a common incompatibility for alcohols.[5][6] |

Hazard Identification and Toxicological Profile

The primary hazards of this compound can be logically deduced from its constituent parts. The benzyl alcohol backbone is known for moderate acute toxicity and irritant properties. The addition of halogenated, electron-withdrawing groups typically enhances these irritant effects.

Inferred GHS Classification:

-

Acute Toxicity, Oral (Category 4) - H302: Harmful if swallowed.[1][7][8]

-

Skin Irritation (Category 2) - H315: Causes skin irritation.[3][7]

-

Serious Eye Irritation (Category 2) - H319: Causes serious eye irritation.[3][6][7]

-

Specific Target Organ Toxicity – Single Exposure (Category 3) , Respiratory System - H335: May cause respiratory irritation.[3][7]

Causality of Hazards:

-

Skin and Eye Irritation : Halogenated aromatic compounds are frequently irritants. The trifluoromethoxy and chloro substituents increase the molecule's reactivity and lipophilicity, likely leading to disruption of skin and eye tissues upon contact. This is strongly supported by the classification of numerous analogues as skin and eye irritants.[3][6][7][9] Some related compounds are also noted as lachrymators, meaning they can induce tearing, a critical consideration for handling.[3]

-

Respiratory Irritation : Inhalation of aerosols, dusts, or vapors can irritate the mucous membranes and respiratory tract. This is a consistent warning for substituted benzyl alcohols.[3][7][9] Proper ventilation is therefore not merely a suggestion but a critical control measure.

-

Acute Oral Toxicity : The "Harmful if swallowed" classification is common for benzyl alcohol and its derivatives.[1][7][10] Ingestion can lead to symptoms including gastrointestinal irritation, nausea, and central nervous system depression.[5][10][11]

Toxicological Data Gaps:

It is crucial to acknowledge the absence of data for this specific compound in key toxicological areas. Data regarding carcinogenicity, mutagenicity, and reproductive toxicity is not available for most close analogues.[3][12][13] Therefore, a conservative approach dictates that this compound should be handled as if it could present unknown long-term health hazards.

Conclusion

References

-

3M. (n.d.). Safety Data Sheet. [Link]

-

GJ Chemical. (n.d.). Benzyl Alcohol Safety Data Sheet. [Link]

-

The Good Scents Company. (n.d.). 2-chlorobenzyl alcohol, 17849-38-6. [Link]

-

Capot Chemical. (2013, November 18). MSDS of 2-(Trifluoromethoxy)benzyl alcohol. [Link]

-

Loba Chemie. (n.d.). Benzyl Alcohol GC-HS Safety Data Sheet. [Link]

-

Semantic Scholar. (n.d.). Synthesis and Characterization of 2-Chloro-6-fluorobenzylalcohol using Electrochemical Approach. [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - Benzyl alcohol. [Link]

-

U.S. Environmental Protection Agency. (n.d.). 2-Methyl-4-(trifluoromethoxy)benzyl alcohol Properties. [Link]

-

U.S. Environmental Protection Agency. (2009, September 30). Provisional Peer-Reviewed Toxicity Values for Benzyl alcohol. [Link]

-

Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: benzyl alcohol. [Link]

-

Chemical Suppliers. (n.d.). Safety Data Sheet Benzyl Alcohol Tech. [Link]

Sources

- 1. actylislab.com [actylislab.com]

- 2. 2-chlorobenzyl alcohol, 17849-38-6 [thegoodscentscompany.com]

- 3. assets.thermofisher.cn [assets.thermofisher.cn]

- 4. assets.thermofisher.com [assets.thermofisher.com]

- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 6. fishersci.com [fishersci.com]